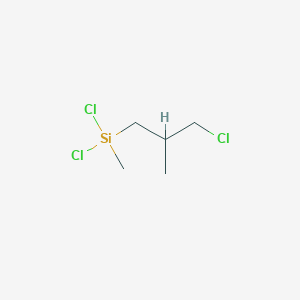

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

Vue d'ensemble

Description

Silane, dichloro(3-chloro-2-methylpropyl)methyl- (DCMPM) is an organosilicon compound with the chemical formula C4H9Cl2Si. It is a colorless, volatile liquid with a sweet, pungent odor. DCMPM is a versatile reagent used in organic synthesis and can be used to modify the properties of organic and inorganic materials. In addition, DCMPM has several applications in scientific research, including the synthesis of novel molecules, the study of chemical reactions, and the study of biological systems.

Applications De Recherche Scientifique

Hydrosilylation and Functionalization

- The hydrosilylation process involving chloro(methyl)silanes has been studied to synthesize cyclohexyl- and chloro(2-cyclohexylpropyl)methylsilanes. This process is pivotal in producing silane derivatives with potential applications in organic synthesis and materials science (Yarosh et al., 2004).

Synthesis and Characterization of Silicon-based Compounds

- Research has been conducted on the synthesis of novel kinetically stabilized silenes through reactions involving dichloromethyloligosilanes and organolithium reagents. These compounds are important for understanding silicon chemistry and developing new materials (Schmohl et al., 2001).

Surface Functionalization and Stability

- Studies have explored the functionalization of silica surfaces with mixtures of 3-aminopropyl and methyl groups, highlighting the importance of such modifications in creating materials with specific surface properties and chemical functionalities (Luechinger et al., 2005).

Polymer Science and Crosslinking

- New crosslinkable copolymers from propylene and di-tert-butoxy(methyl)(oct-7-enyl)silane have been developed. These materials, which can be fully crosslinked via tert-butoxysilane functionality, demonstrate the versatility of silane compounds in polymer science and engineering (Zimmer et al., 2013).

Catalysis and Chemical Transformations

- The catalytic synthesis of linear oligosiloxanes and germasiloxanes mediated by scandium trifluoromethanesulfonate showcases the use of silane derivatives in facilitating bond formation between silicon-containing compounds. This area of research is crucial for the development of materials with specific properties and applications (Hreczycho et al., 2013).

Advanced Materials and Electronics

- The vacuum evaporation technique has been proposed for obtaining thin films of poly(di-methyl silane), which are expected to be useful for future optical and electronic devices. This research indicates the potential of silane compounds in the development of novel materials for technological applications (Furukawa et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

dichloro-(3-chloro-2-methylpropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISLJAYCUUJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862721 | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1628-11-1 | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloro(3-chloro-2-methylpropyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(3-chloro-2-methylpropyl)methylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)